

# Independent Verification of Janagliflozin Clinical Trial Data: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



#### For Immediate Release

This guide provides an objective comparison of the clinical trial data for **Janagliflozin**, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, with other established alternatives in the same class. The information is intended for researchers, scientists, and drug development professionals to offer a comprehensive overview of **Janagliflozin**'s performance based on available phase 3 clinical trial data.

## Introduction to Janagliflozin and the SGLT2 Inhibitor Class

**Janagliflozin** is a sodium-glucose cotransporter 2 (SGLT2) inhibitor.[1] SGLT2 inhibitors are a class of oral antihyperglycemic agents that lower blood glucose by inhibiting the reabsorption of glucose in the kidneys, leading to its excretion in the urine. This mechanism of action is independent of insulin secretion. Other prominent drugs in this class include Dapagliflozin, Empagliflozin, and Canagliflozin.

### **Comparative Efficacy of SGLT2 Inhibitors**

The following tables summarize the key efficacy data from phase 3 clinical trials of **Janagliflozin** and its comparators. The data presented are the placebo-adjusted least squares mean changes from baseline at or around 24-26 weeks of treatment.



#### **Monotherapy Trials**

This table compares the efficacy of **Janagliflozin** as a monotherapy in treatment-naive adult patients with type 2 diabetes with inadequate glycemic control on diet and exercise alone.

| Drug (Trial)                        | Dose                                                       | Placebo-<br>Adjusted<br>Change in<br>HbA1c (%)             | Placebo-<br>Adjusted<br>Change in<br>Body Weight<br>(kg) | Placebo-<br>Adjusted<br>Change in<br>Systolic Blood<br>Pressure<br>(mmHg) |
|-------------------------------------|------------------------------------------------------------|------------------------------------------------------------|----------------------------------------------------------|---------------------------------------------------------------------------|
| Janagliflozin                       | 25 mg                                                      | -0.80[2]                                                   | Data not<br>specified in<br>abstract                     | Data not<br>specified in<br>abstract                                      |
| 50 mg                               | -0.88[2]                                                   | Data not<br>specified in<br>abstract                       | Data not<br>specified in<br>abstract                     |                                                                           |
| Canagliflozin<br>(Pooled Phase 3)   | 100 mg                                                     | Not directly<br>available for<br>monotherapy vs<br>placebo | -2.2 (vs. placebo)<br>[3]                                | -3.7 (vs. placebo)<br>[3]                                                 |
| 300 mg                              | Not directly<br>available for<br>monotherapy vs<br>placebo | -3.0 (vs. placebo)<br>[3]                                  | -5.4 (vs. placebo)<br>[3]                                |                                                                           |
| Empagliflozin<br>(EMPA-REG<br>MONO) | 10 mg                                                      | -0.74                                                      | -2.26                                                    | -2.9                                                                      |
| 25 mg                               | -0.85                                                      | -2.48                                                      | -3.7                                                     |                                                                           |
| Dapagliflozin                       | 10 mg                                                      | -0.8[4][5]                                                 | -2.5[4][5]                                               | -2.3[4][5]                                                                |

Note: Direct head-to-head monotherapy trial data against placebo for all comparators under identical conditions is limited. Data for Canagliflozin is from a pooled analysis of four placebo-



controlled phase 3 studies.[3] Data for Empagliflozin is from the EMPA-REG MONO trial. Data for Dapagliflozin is from a primary care database study reflecting real-world evidence.[4][5]

#### **Add-on to Metformin Therapy Trials**

This table presents the efficacy of **Janagliflozin** and its comparators when added to a background therapy of metformin in adult patients with type 2 diabetes with inadequate glycemic control.

| Drug (Trial)                           | Dose     | Placebo-<br>Adjusted<br>Change in<br>HbA1c (%) | Placebo-<br>Adjusted<br>Change in<br>Body Weight<br>(kg) | Placebo-<br>Adjusted<br>Change in<br>Systolic Blood<br>Pressure<br>(mmHg) |
|----------------------------------------|----------|------------------------------------------------|----------------------------------------------------------|---------------------------------------------------------------------------|
| Janagliflozin                          | 25 mg    | -0.58[6]                                       | Significant reduction (value not specified)[6]           | Significant reduction (value not specified)[6]                            |
| 50 mg                                  | -0.58[6] | Significant reduction (value not specified)[6] | Significant reduction (value not specified)[6]           |                                                                           |
| Canagliflozin<br>(CANVAS<br>Program)   | Pooled   | -0.58[7]                                       | -1.60[7]                                                 | -3.93[7]                                                                  |
| Empagliflozin<br>(EMPA-REG<br>OUTCOME) | Pooled   | -0.54                                          | -2.1                                                     | -4.2                                                                      |
| Dapagliflozin<br>(DECLARE-TIMI<br>58)  | 10 mg    | -0.24 (vs.<br>placebo at 48<br>months)[8]      | -2.1 (vs. placebo<br>at 48 months)[8]                    | -2.36 (vs.<br>placebo at 48<br>months)[8]                                 |

Note: Data for the CANVAS Program and EMPA-REG OUTCOME represent pooled results. The DECLARE-TIMI 58 trial for Dapagliflozin had a broader patient population, including those



with and without established atherosclerotic cardiovascular disease, and the data presented is at a longer follow-up of 48 months.[8]

#### **Experimental Protocols**

The clinical trials for **Janagliflozin** and the comparator SGLT2 inhibitors were all multicenter, randomized, double-blind, placebo-controlled phase 3 studies. Below are the generalized experimental protocols based on the available information.

#### **Janagliflozin Phase 3 Trials (Monotherapy and Add-on)**

- Objective: To assess the efficacy and safety of Janagliflozin in Chinese patients with type 2 diabetes.
- Design: Multicentre, randomized, double-blind, placebo-controlled with a 24-week core period followed by a 28-week extension.[2][6]
- Patient Population:
  - Monotherapy: Drug-naïve patients with HbA1c between 7.0% and 10.5%.[2]
  - Add-on Therapy: Patients inadequately controlled on metformin monotherapy with HbA1c between 7.0% and 10.5%.[6]
- Intervention:
  - Randomized (1:1:1) to receive once-daily placebo, Janagliflozin 25 mg, or Janagliflozin
    50 mg.[2][6]
- Primary Endpoint: Change from baseline in HbA1c at week 24.[2][6]
- Secondary Endpoints: Change in fasting plasma glucose, 2-hour postprandial glucose, body weight, and blood pressure.[2][6]

#### **Comparator Drug Trials (General Overview)**

Dapagliflozin (DECLARE-TIMI 58): A large, randomized, double-blind, placebo-controlled
 trial evaluating the cardiovascular outcomes of Dapagliflozin 10 mg daily in adults with type 2



diabetes and either established atherosclerotic cardiovascular disease or multiple risk factors.[8]

- Empagliflozin (EMPA-REG OUTCOME): A multicenter, randomized, double-blind, placebocontrolled trial assessing the effect of Empagliflozin (10 mg or 25 mg once daily) on cardiovascular events in adults with type 2 diabetes and high cardiovascular risk.
- Canagliflozin (CANVAS Program): An integrated analysis of two double-blind, randomized trials (CANVAS and CANVAS-R) that evaluated Canagliflozin versus placebo in patients with type 2 diabetes at high risk for cardiovascular events.[7]

## **Signaling Pathways and Experimental Workflows**

The mechanism of action of SGLT2 inhibitors involves the blockade of glucose reabsorption in the proximal tubules of the kidneys. This leads to a cascade of downstream effects that contribute to glycemic control and other metabolic benefits.





Click to download full resolution via product page

Caption: Mechanism of action of Janagliflozin and other SGLT2 inhibitors.

The following diagram illustrates a generalized workflow for the phase 3 clinical trials discussed in this guide.





Click to download full resolution via product page

Caption: Generalized workflow of the **Janagliflozin** phase 3 clinical trials.



#### Safety and Tolerability

In the **Janagliflozin** phase 3 trials, the overall incidence of adverse events was comparable between the **Janagliflozin** and placebo groups.[2] The incidence of urinary tract infections and genital fungal infections was reported to be low, and no severe hypoglycemia or ketoacidosis occurred.[2]

#### Conclusion

The phase 3 clinical trial data for **Janagliflozin** demonstrates its efficacy in improving glycemic control, both as a monotherapy and as an add-on to metformin, in Chinese patients with type 2 diabetes.[2][6] Its performance on key metrics such as HbA1c reduction is comparable to that of other established SGLT2 inhibitors. The safety profile of **Janagliflozin** appears to be consistent with the known class effects of SGLT2 inhibitors. Further long-term cardiovascular outcome trials will be crucial to fully establish its position within the therapeutic landscape. This guide provides a foundational comparison to aid researchers and drug development professionals in their independent verification and assessment of **Janagliflozin**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. NMPA approves China's second homegrown SGLT2 inhibitor janagliflozin | BioWorld [bioworld.com]
- 2. Efficacy and safety of janagliflozin monotherapy in Chinese patients with type 2 diabetes mellitus inadequately controlled on diet and exercise: A multicentre, randomized, doubleblind, placebo-controlled, Phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of canagliflozin on body weight and relationship to HbA1c and blood pressure changes in patients with type 2 diabetes PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]



- 6. Efficacy and safety of janagliflozin as add-on therapy to metformin in Chinese patients with type 2 diabetes inadequately controlled with metformin alone: A multicentre, randomized, double-blind, placebo-controlled, phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The CANVAS Program: implications of canagliflozin on reducing cardiovascular risk in patients with type 2 diabetes mellitus PMC [pmc.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- To cite this document: BenchChem. [Independent Verification of Janagliflozin Clinical Trial Data: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10822229#independent-verification-of-janagliflozin-clinical-trial-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com